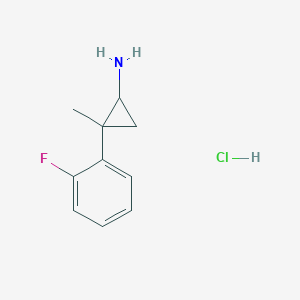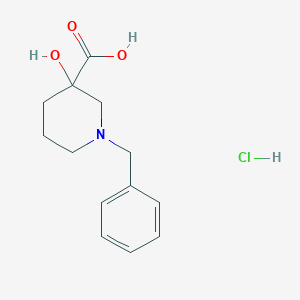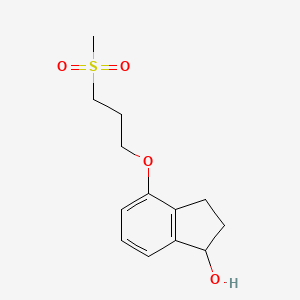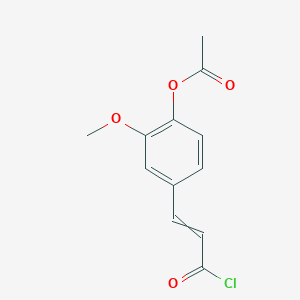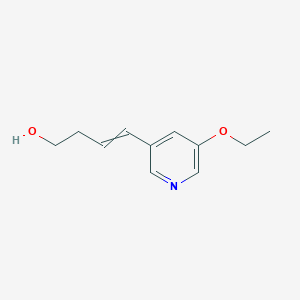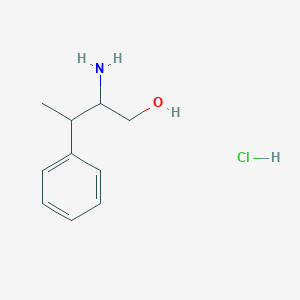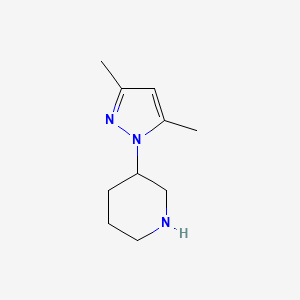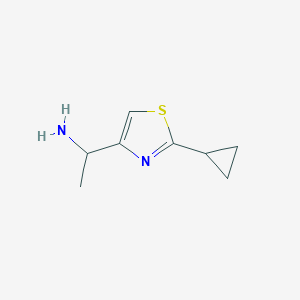
4-ヒドロキシ-1-ベンゾフラン-6-カルボン酸メチル
概要
説明
“Methyl 4-hydroxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-1-benzofuran-6-carboxylate” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1-benzofuran-6-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 213.4±10.0 °C at 760 mmHg, and a flash point of 82.8±19.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用
抗菌活性
4-ヒドロキシ-1-ベンゾフラン-6-カルボン酸メチル: とその誘導体は、抗菌作用で知られています。研究によると、これらの化合物は、世界的に深刻化する微生物耐性を克服するために合成され、利用されています。 この化合物の一部であるフラン環は、新しい抗菌薬の開発において重要な役割を果たし、より効果的で安全な抗菌剤への道を提供しています .
抗がんの可能性
ベンゾフラン誘導体は、抗がん研究で有望視されています。特にヒト皮膚がん細胞株に対して、抗がん活性の新しいリード化合物を開発するために使用されてきました。 例えば、特定の誘導体は合成され、がん細胞増殖阻害効果について試験されており、一部の化合物では強力な活性が見られています .
不整脈治療
ベンゾフランの合成誘導体の中には、医療治療に使用されているものもあります。例えば、アミオダロンは、心室性および上室性不整脈の治療に使用されています。 これは、4-ヒドロキシ-1-ベンゾフラン-6-カルボン酸メチル誘導体が、心血管治療に潜在的な可能性を持っていることを示しています .
C型肝炎治療
ベンゾフラン誘導体は、C型肝炎ウイルスに対する抗ウイルス活性を持つことが明らかになっています。 新規な環状ベンゾフラン化合物は、C型肝炎の有効な治療薬になると期待されており、この化合物が抗ウイルス研究において多用途であることを示しています .
抗腫瘍活性
標的療法の潜在能力を持ちながら副作用の少ない化合物を開発することは、医療研究における重要な目標です。 4-ヒドロキシ-1-ベンゾフラン-6-カルボン酸メチルのような置換ベンゾフランは、劇的な抗がん活性を示すことが判明しており、特定の化合物では、さまざまながん細胞の種類に対して有意な細胞増殖阻害効果を示しています .
β遮断薬
ベンゾフラン誘導体は、非選択的β遮断薬としても使用されています。一例として、ブファロロールは、β1受容体およびβ2受容体に対する親和性を持っています。 このことから、4-ヒドロキシ-1-ベンゾフラン-6-カルボン酸メチル誘導体は、新しいβ遮断薬の開発に役立つ可能性があります .
作用機序
Target of Action
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to have significant effects on various types of cancer cells .
Pharmacokinetics
The compound has a molecular weight of 19217 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Benzofuran derivatives are known to have significant cell growth inhibitory effects .
Safety and Hazards
While the specific safety and hazards for “Methyl 4-hydroxy-1-benzofuran-6-carboxylate” are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylate as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .
将来の方向性
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
生化学分析
Biochemical Properties
Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
Methyl 4-hydroxy-1-benzofuran-6-carboxylate has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-1-benzofuran-6-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to Methyl 4-hydroxy-1-benzofuran-6-carboxylate can lead to sustained upregulation of antioxidant defenses in cells, providing long-term protection against oxidative stress .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-1-benzofuran-6-carboxylate vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Methyl 4-hydroxy-1-benzofuran-6-carboxylate .
Metabolic Pathways
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 4-hydroxy-1-benzofuran-6-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
特性
IUPAC Name |
methyl 4-hydroxy-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMFLNFZUZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=COC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


